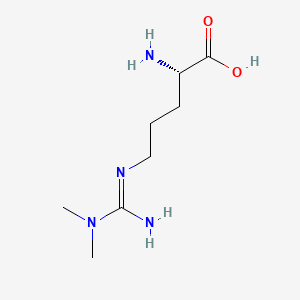

N,N-dimethylarginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de NG,NG-diméthylarginine est un dérivé méthylé de l'acide aminé arginine. C'est un inhibiteur endogène de la synthase d'oxyde nitrique, une enzyme responsable de la production d'oxyde nitrique, une molécule de signalisation clé dans le système cardiovasculaire. Ce composé est formé à partir de l'arginine par l'action des méthyltransférases d'arginine protéique et est dégradé par les diméthylarginine diméthylaminohydrolases .

Mécanisme D'action

Target of Action

N,N-Dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS) . NOS is the primary target of ADMA and plays a crucial role in the production of nitric oxide (NO), a key chemical to endothelial and hence cardiovascular health .

Mode of Action

ADMA interferes with L-arginine in the production of nitric oxide . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product .

Biochemical Pathways

ADMA and homocysteine are biochemically linked . The biochemical pathways that regulate ADMA could be targeted to treat renal disease in the future .

Pharmacokinetics

It is known that adma is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells . It is closely related to L-arginine, a conditionally-essential amino acid .

Result of Action

Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Analyse Biochimique

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits vascular nitric oxide production at concentrations found in pathophysiological conditions . This inhibition results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Thus, a spiraling effect occurs with high endothelial LDL levels causing greater ADMA values, which in turn inhibit NO production needed to promote vasodilation .

Metabolic Pathways

This compound is involved in the L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway . The fate of L-arginine is described via the arginase and methylation pathways; both of them are affecting substantially the level and efficacy of nitric oxide .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . The widely expressed SLC25A2 transported this compound across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine .

Méthodes De Préparation

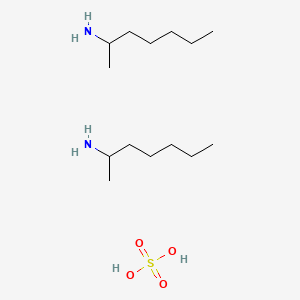

Voies de synthèse et conditions de réaction : Le chlorhydrate de NG,NG-diméthylarginine peut être synthétisé par la méthylation de l'arginine. Le processus implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium. La réaction se produit généralement dans un milieu aqueux ou alcoolique sous des conditions de température contrôlées .

Méthodes de production industrielle : La production industrielle du chlorhydrate de NG,NG-diméthylarginine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle qualité pour garantir la cohérence et la pureté du produit final. Le composé est généralement cristallisé et purifié par des techniques de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de NG,NG-diméthylarginine subit principalement des réactions de substitution en raison de la présence du groupe diméthylamino. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants comme le chlore ou le brome en présence d'un catalyseur.

Réactions d'oxydation : Les agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du chlorhydrate de NG,NG-diméthylarginine peut conduire à la formation d'oxydes correspondants, tandis que les réactions de substitution peuvent produire divers dérivés halogénés .

Applications De Recherche Scientifique

Le chlorhydrate de NG,NG-diméthylarginine a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse d'autres molécules complexes.

Biologie : Le composé est étudié pour son rôle dans la régulation de la production d'oxyde nitrique et son impact sur les voies de signalisation cellulaire.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, l'hypertension et la dysfonction rénale.

Industrie : Le chlorhydrate de NG,NG-diméthylarginine est utilisé dans le développement de tests diagnostiques et comme étalon en chimie analytique .

5. Mécanisme d'action

Le chlorhydrate de NG,NG-diméthylarginine exerce ses effets en inhibant la synthase d'oxyde nitrique, réduisant ainsi la production d'oxyde nitrique. Cette inhibition se produit par une liaison compétitive au site actif de l'enzyme, empêchant la conversion de l'arginine en oxyde nitrique. Les cibles moléculaires du composé incluent diverses isoformes de la synthase d'oxyde nitrique, et son action affecte plusieurs voies de signalisation impliquées dans la régulation du tonus vasculaire, la réponse immunitaire et la neurotransmission .

Composés similaires :

N^G-Monométhylarginine : Un autre dérivé méthylé de l'arginine, mais avec un seul groupe méthyle.

Diméthylarginine symétrique : Semblable à la NG-diméthylarginine, mais avec une méthylation symétrique.

Ester méthylique de N^G-nitroarginine : Un inhibiteur de la synthase d'oxyde nitrique avec un groupe fonctionnel différent

Unicité : Le chlorhydrate de NG,NG-diméthylarginine est unique en raison de son action inhibitrice spécifique sur la synthase d'oxyde nitrique et de son rôle de régulateur endogène des niveaux d'oxyde nitrique. Sa double méthylation le distingue d'autres composés similaires, lui conférant des propriétés biochimiques distinctes et un potentiel thérapeutique .

Comparaison Avec Des Composés Similaires

N^G-Monomethylarginine: Another methylated derivative of arginine, but with only one methyl group.

Symmetric Dimethylarginine: Similar to NG-Dimethylarginine but with symmetric methylation.

N^G-Nitroarginine Methyl Ester: A nitric oxide synthase inhibitor with a different functional group

Uniqueness: NG,NG-Dimethylarginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as an endogenous regulator of nitric oxide levels. Its dual methylation distinguishes it from other similar compounds, providing distinct biochemical properties and therapeutic potential .

Propriétés

Numéro CAS |

65005-57-4 |

|---|---|

Formule moléculaire |

C8H19ClN4O2 |

Poids moléculaire |

238.71 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |

Clé InChI |

AHSKLSFFKJHWAI-RGMNGODLSA-N |

SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

SMILES isomérique |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |

SMILES canonique |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl |

melting_point |

195 - 197 °C |

Description physique |

Solid |

Origine du produit |

United States |

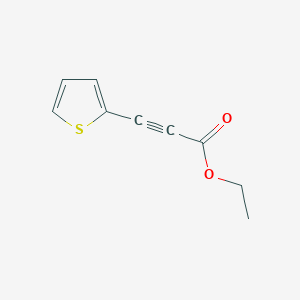

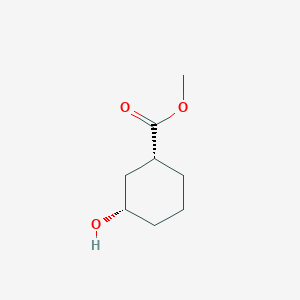

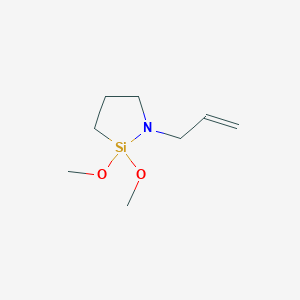

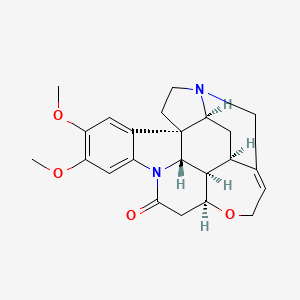

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

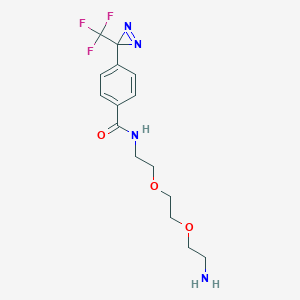

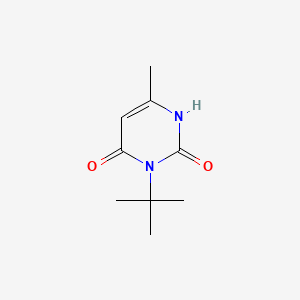

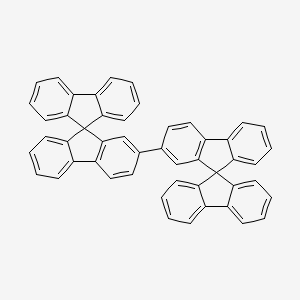

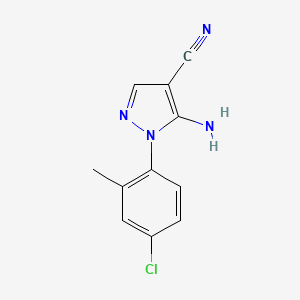

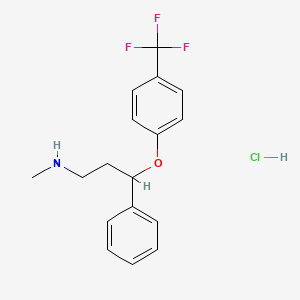

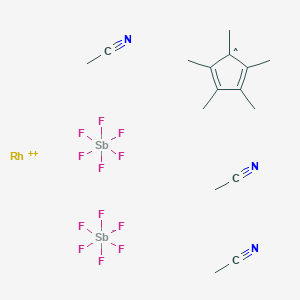

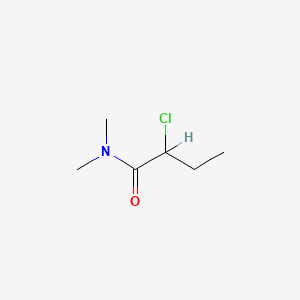

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)